4-Methylpyrimidine
Overview
Description
4-Methylpyrimidine is an aromatic heterocyclic organic compound with the molecular formula C5H6N2. It is a derivative of pyrimidine, where a methyl group is substituted at the fourth position of the pyrimidine ring. Pyrimidines are essential components of nucleic acids, and their derivatives have significant applications in medicinal chemistry due to their biological activities.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 4-methylpyrimidine, are known to interact with a wide range of biological targets due to their structural diversity .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
This compound may be involved in several biochemical pathways. For instance, it has been used in the synthesis of crystalline trans-[RuCl(3)(NO)L(2)] complexes and to bridge dinuclear oxovanadium(IV) complexes . Pyrimidine derivatives are also key intermediates in the biosynthesis of Vitamin B1 .
Pharmacokinetics
Pyrimidine derivatives are known for their broad biological activity and have been studied for their pharmacokinetic properties .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
Action Environment
The action of pyrimidine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Biochemical Analysis
Biochemical Properties
Pyrimidines, the core structure of 4-Methylpyrimidine, have been found to have significant biological significance . They interact with various enzymes, proteins, and other biomolecules, playing crucial roles in numerous biochemical reactions .
Molecular Mechanism
Pyrimidines and their derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The electronic absorption spectra of 2-amino-4-methylpyrimidine have been measured in water and in a series of different organic solvents .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. The importance of animal models in pharmaceutical drug development is well-recognized .
Metabolic Pathways
Pyrimidine metabolism is a dynamic and versatile pathway involved in various biological processes .
Subcellular Localization
The subcellular localization of molecules is a critical aspect of their activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpyrimidine can be synthesized through various methods. One common method involves the reaction of 4,4-dimethoxy-2-butanone with formamide and ammonium chloride. The reaction mixture is heated to 180-190°C, and the product is extracted and purified through distillation . Another method involves the condensation of acetoacetic ester with urea to form 2,6-dihydroxy-4-methylpyrimidine, which is then treated with phosphorus oxychloride to yield 2,6-dichloro-4-methylpyrimidine. This intermediate is reduced using zinc dust and water to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated pyrimidines and other substituted derivatives.
Scientific Research Applications
4-Methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and their interactions with enzymes and proteins.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
Pyrimidine: The parent compound with no methyl substitution.
2-Methylpyrimidine: A methyl group substituted at the second position.
5-Methylpyrimidine: A methyl group substituted at the fifth position.
Uniqueness of 4-Methylpyrimidine: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s ability to interact with biological targets and its overall stability.
Properties
IUPAC Name |
4-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-2-3-6-4-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVILGAOSPDLNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063027 | |
Record name | Pyrimidine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Evonik MSDS] | |
Record name | 4-Methylpyrimidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17044 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
4.63 [mmHg] | |
Record name | 4-Methylpyrimidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17044 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3438-46-8 | |
Record name | 4-Methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3438-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003438468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrimidine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-METHYLPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D1R4OMX4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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